molecular formula C9H4F3NO3 B068085 6-(trifluoromethoxy)-1H-indole-2,3-dione CAS No. 162252-92-8

6-(trifluoromethoxy)-1H-indole-2,3-dione

Cat. No. B068085
CAS RN: 162252-92-8
M. Wt: 231.13 g/mol
InChI Key: NHPRQRZWXLBANJ-UHFFFAOYSA-N
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Description

The compound “6-(trifluoromethoxy)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethoxy group (-OCF3) is a functional group known for its unique properties, including high electronegativity and the ability to form hydrogen bonds .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, such as 6-(trifluoromethoxy)-1H-indole-2,3-dione, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have led to the development of several innovative reagents that facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis and Characterization

6-(Trifluoromethoxy)indoline-2,3-dione is a synthetic compound, and research has been conducted on its methods of synthesis and characterization. Various procedures for its preparation, including condensation reactions and cyclization processes, have been described.

Potential Biological Activities

Research suggests that 6-(trifluoromethoxy)indoline-2,3-dione might possess various biological activities, making it a potential candidate for further investigation in drug discovery.

Antimicrobial Agent: 6-(Trifluoromethoxy)indoline-2,3-dione has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains. While some studies have shown promising results, further research is needed to determine its efficacy and mechanism of action.

Kinase Inhibitor: Kinases are enzymes involved in various cellular processes, and their inhibition can be a potential therapeutic strategy for different diseases. Studies have investigated the ability of 6-(trifluoromethoxy)indoline-2,3-dione to inhibit specific kinases, suggesting its potential as a lead compound for developing new kinase inhibitors.

Drug Discovery

Given its potential biological activities, 6-(trifluoromethoxy)indoline-2,3-dione offers immense potential in various fields, including drug discovery. It could serve as a starting point for the development of new therapeutic agents, given its potential antimicrobial properties and kinase inhibitory activity.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some trifluoromethoxy-containing compounds can cause skin irritation .

properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRQRZWXLBANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435699
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162252-92-8
Record name 6-(Trifluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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